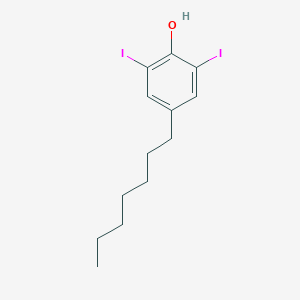
7,7-Diphenylcyclohepta-1,3,5-triene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,7-Diphenylcyclohepta-1,3,5-triene is an organic compound characterized by a seven-membered ring with three conjugated double bonds and two phenyl groups attached to the seventh carbon. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Diphenylcyclohepta-1,3,5-triene typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of diphenylacetylene with cycloheptatriene in the presence of a catalyst such as palladium or platinum. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 7,7-Diphenylcyclohepta-1,3,5-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of diketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst (e.g., palladium on carbon) can convert the double bonds to single bonds, resulting in a saturated cycloheptane derivative.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products:
Oxidation: Diketones, carboxylic acids
Reduction: Saturated cycloheptane derivatives
Substitution: Halogenated or nitrated phenyl derivatives
Applications De Recherche Scientifique
7,7-Diphenylcyclohepta-1,3,5-triene has several applications in scientific research:
Chemistry: Used as a ligand in organometallic chemistry and as a building block in organic synthesis.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical products.
Mécanisme D'action
The mechanism of action of 7,7-Diphenylcyclohepta-1,3,5-triene involves its interaction with molecular targets such as enzymes and receptors. The compound’s conjugated double bonds and phenyl groups allow it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Cycloheptatriene: A simpler analog with a seven-membered ring and three conjugated double bonds but without phenyl groups.
Azulene: A fused ring system containing a cycloheptatriene ring and a five-membered ring, known for its aromaticity and unique color.
Heptalene: Composed of two fused cycloheptatriene rings, exhibiting interesting electronic properties.
Uniqueness: 7,7-Diphenylcyclohepta-1,3,5-triene stands out due to the presence of phenyl groups, which enhance its stability and reactivity. These groups also provide additional sites for functionalization, making the compound versatile for various applications.
Propriétés
Numéro CAS |
112423-70-8 |
|---|---|
Formule moléculaire |
C19H16 |
Poids moléculaire |
244.3 g/mol |
Nom IUPAC |
7,7-diphenylcyclohepta-1,3,5-triene |
InChI |
InChI=1S/C19H16/c1-2-10-16-19(15-9-1,17-11-5-3-6-12-17)18-13-7-4-8-14-18/h1-16H |
Clé InChI |
JWCHWUDTKQARMU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=CC(C=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3-Bis{2-[2-(methylselanyl)phenyl]-2-phenylethenyl}but-2-enedinitrile](/img/structure/B14296394.png)
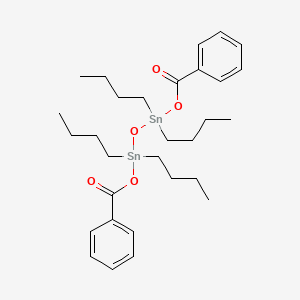

![[2-(Methylselanyl)oct-7-en-2-yl]benzene](/img/structure/B14296402.png)

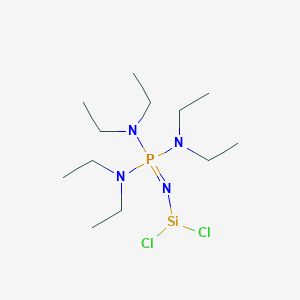
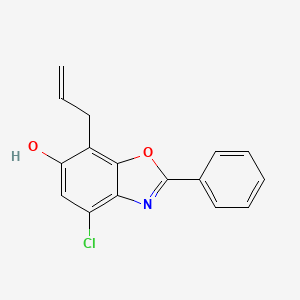




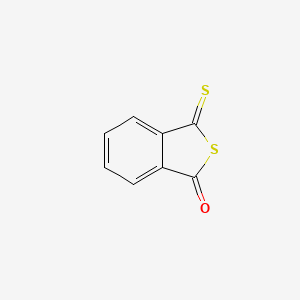
![2-[(13-Bromotridecyl)oxy]oxane](/img/structure/B14296457.png)
